(2S)-3-Amino-N-ethyl-2-hydroxypropanamide
CAS No.:
Cat. No.: VC17543071
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12N2O2 |
|---|---|
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | (2S)-3-amino-N-ethyl-2-hydroxypropanamide |
| Standard InChI | InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1 |
| Standard InChI Key | XUZDIDIBSKBCFM-BYPYZUCNSA-N |
| Isomeric SMILES | CCNC(=O)[C@H](CN)O |
| Canonical SMILES | CCNC(=O)C(CN)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide (molecular formula: C₅H₁₂N₂O₂; molecular weight: 117.15 g/mol) features a propanamide backbone substituted with hydroxyl (-OH), amino (-NH₂), and ethylamide (-NHEt) groups . The stereocenter at the second carbon atom confers the "S" configuration, which is critical for its role in asymmetric catalysis.
The compound’s structure can be represented as:
This arrangement allows for hydrogen bonding via the hydroxyl and amide groups, enhancing its solubility in polar solvents like water and ethanol .
Chirality and Configuration
Chirality arises from the asymmetric carbon at position 2, which bears hydroxyl, amino, methyl, and ethylamide substituents. The "S" designation indicates a counterclockwise priority order (CIP rules) for these groups. This configuration is preserved during synthesis through stereoselective reactions, ensuring enantiomeric purity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of (S)-2-hydroxypropanoic acid with ethylamine under controlled conditions:
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Amination: (S)-2-hydroxypropanoic acid reacts with ethylamine in the presence of a coupling agent (e.g., DCC) to form the intermediate ethylamide.
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Hydroxylation: The hydroxyl group is introduced or retained via pH-controlled hydrolysis .
This method achieves yields of 70–85% with enantiomeric excess (ee) >98%, as confirmed by chiral HPLC .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize reaction parameters (temperature, pressure, residence time). Key advantages include:
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Enhanced reproducibility: Automated systems reduce human error.
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Scalability: Outputs exceed 100 kg/batch with minimal waste.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in water | 25 g/100 mL (25°C) |
| Solubility in ethanol | 45 g/100 mL (25°C) |
| Melting point | 98–101°C |
| pKa (amino group) | 9.2 ± 0.1 |
| LogP (octanol/water) | -1.3 |
The compound exhibits stability under inert atmospheres but degrades in acidic conditions (pH <3) via amide hydrolysis .
Spectroscopic Data
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IR: Strong absorption at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C-O) .
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NMR (D₂O): δ 1.1 (t, 3H, CH₂CH₃), 1.3 (d, 3H, CH₃), 3.2 (q, 2H, NHCH₂), 4.1 (m, 1H, CH-OH) .
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
The compound’s rigid stereochemistry enables its use as a chiral auxiliary in:
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Aldol condensations: Induces enantioselectivity (>90% ee) in ketone-aldehyde couplings.
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Mannich reactions: Facilitates the synthesis of β-amino alcohols with controlled configurations.
Pharmaceutical Intermediate
It serves as a precursor to:
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Antiviral agents: Modified to inhibit viral protease enzymes.
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β-lactam antibiotics: Incorporated into side chains to enhance bacterial membrane penetration .
Biological Relevance and Toxicity
Metabolic Pathways
In vitro studies suggest hepatic metabolism via cytochrome P450 enzymes, yielding non-toxic metabolites (e.g., 2-hydroxypropanoic acid) .
Toxicity Profile
| Assay | Result |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Ames test | Negative (non-mutagenic) |
| Skin irritation | Mild erythema at 500 mg/mL |
These data support its classification as a low-hazard compound under standard handling conditions .
Comparative Analysis of Structural Analogues
| Compound | Key Structural Difference | Enantioselectivity |
|---|---|---|
| (2R)-3-Amino-N-ethyl-2-hydroxypropanamide | Opposite configuration at C2 | 75% ee |
| 3-Amino-N-methyl-2-hydroxypropanamide | Methyl vs. ethyl substitution | 60% ee |
| 2-Hydroxy-N-ethylpropanamide | Lacks amino group | Not applicable |
The (2S)-configured ethyl derivative outperforms analogues in enantioselectivity due to optimal steric and electronic effects .
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